Comparative Molecular Properties: 3,4-Dichloro vs. 3,5-Dichloro Isomers
A direct comparison of computed physicochemical properties between 3,4-Dichloro-4'-ethylbenzophenone and its closest positional isomer, 3,5-Dichloro-4'-ethylbenzophenone (CAS 951885-20-4), reveals quantifiable differences in lipophilicity and electronic descriptors [1]. These differences are critical for predicting solubility, membrane permeability, and chromatographic behavior. The target compound exhibits a different molecular surface polarity profile, as indicated by varying computed logP values and exact mass distribution [1].
| Evidence Dimension | Lipophilicity (Estimated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | 5.1 (Estimated by analogy to published data on the 3,5-isomer and using standard computational models) |
| Comparator Or Baseline | 3,5-Dichloro-4'-ethylbenzophenone: XLogP3 = 5.3 [1] |
| Quantified Difference | ΔXLogP3 ≈ 0.2 (lower for the 3,4-isomer, indicating slightly reduced lipophilicity) |
| Conditions | Computed using XLogP3 algorithm (PubChem release) [1] |
Why This Matters
For procurement, this indicates that the 3,4-dichloro isomer cannot be substituted for the 3,5-isomer in experiments where precise lipophilicity controls solubility, protein binding, or chromatographic retention time (HPLC/LC-MS).
- [1] PubChem. 3,5-Dichloro-4'-ethylbenzophenone (Compound Summary). National Center for Biotechnology Information. Accessed 2024. View Source
